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Gliadins

Gluten detection Immunoassay validation Celiac disease compliance testing

Standardized gliadin is indispensable for Codex-compliant gluten detection; substituting glutenin or total gluten skews R5 ELISA quantification. This well-characterized reference material resolves analytical inaccuracy: • Enables picogram-level gliadin quantification by flow cytometry • Provides the immunodominant α-gliadin epitopes required for celiac T-cell assays • Serves as the flexible component in gliadin/zein biodegradable films, increasing strain at break without synthetic plasticizers Sourced from wheat gluten with defined solubility in 70-80% ethanol, ensuring batch-to-batch consistency for regulatory testing and biomaterial R&D.

Molecular Formula C29H41N7O9
Molecular Weight 631.7 g/mol
CAS No. 9007-90-3
Cat. No. B1591406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGliadins
CAS9007-90-3
Synonymsalpha Gliadin
alpha-Gliadin
Gliadin
Molecular FormulaC29H41N7O9
Molecular Weight631.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCC(=O)N)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NC(CCC(=O)N)C(=O)O
InChIInChI=1S/C29H41N7O9/c30-18(15-16-5-7-17(37)8-6-16)27(42)35-13-1-3-21(35)25(40)33-19(9-11-23(31)38)28(43)36-14-2-4-22(36)26(41)34-20(29(44)45)10-12-24(32)39/h5-8,18-22,37H,1-4,9-15,30H2,(H2,31,38)(H2,32,39)(H,33,40)(H,34,41)(H,44,45)
InChIKeyHZWWPUTXBJEENE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gliadins: Procurement & Differentiation


Gliadins (CAS 9007-90-3) are a heterogeneous group of monomeric prolamins extracted from wheat gluten, operationally defined by their solubility in 70–80% aqueous ethanol and insolubility in water and neutral solvents [1]. Characterized by exceptionally high glutamine and proline content (up to 43% glutamine), gliadins are subclassified by electrophoretic mobility into α/β-, γ-, and ω-gliadins . They constitute approximately 40–50% of total wheat storage protein and are distinguished from co-occurring glutenins by their monomeric state, alcohol extractability, and specific immunodominant epitopes implicated in celiac disease [2].

Ethanol-soluble monomeric prolamin fraction (70–80% aqueous ethanol extraction)
Operationally distinct from polymeric glutenins; key for solubility-based protein classification
Reference standard for R5-based gluten detection and celiac disease epitope research

Why Gliadin Substitution Fails


Gliadins cannot be freely substituted by glutenins, total gluten, or non-wheat prolamins (zein, hordein, secalin, avenin) because quantitative differences exist across at least six measurable dimensions: antibody recognition specificity in regulatory assays [1], solubility-dependent extraction behavior [2], mechanical and barrier properties of cast films [3], immunodominant epitope ranking in celiac disease [4], membrane-binding capacity to intestinal epithelia [5], and the capacity to modulate composite biomaterial flexibility [6]. Each dimension carries distinct consequences for analytical detection accuracy, biomaterial design, or immunological safety assessment.

Antibody recognition divergence
R5 monoclonal antibody preferentially binds gliadin over glutenin; substituting glutenin may shift assay quantitation and compromise gluten-free compliance testing.
Immunodominant epitope hierarchy
α/β-gliadins and ω-gliadins rank highest in celiac T-cell reactivity; glutenin, hordein, or avenin cannot serve as antigen proxy in immunogenicity screening.
Film flexibility and water barrier
Native gliadin films provide higher elongation but disintegrate in water; glutenin films offer lower extensibility with water integrity — mechanical and barrier profiles are not interchangeable.

Comparative Evidence for Gliadins


R5 Antibody Prefers Gliadins Over Glutenins

In head-to-head comparison using four commercial gluten assay kits, monoclonal antibody R5 recognized gliadins significantly more strongly than glutenins, whereas the Skerritt antibody displayed the opposite preference [1]. Pronase-resistant peptide fragments from gliadin have an average molecular weight of 460 Da compared to 640 Da for glutenin, providing a structural basis for differential epitope accessibility [2]. A separate 2D-electrophoresis western blot study confirmed that antibodies R5 and PN3 reacted mainly with gliadin fractions, while antibody 401.21 reacted mainly with high molecular weight glutenins [3].

R5 mAb Recognition
Head-to-head
Gliadins Strong R5 binding; pronase fragments ~460 Da
Glutenins Weak R5 binding; fragments ~640 Da
Supports gliadin as calibration standard for R5-based gluten ELISA; substitution risks quantitation error.
Skerritt antibody shows opposite preference; assay kit selection matters.
Gluten detection Immunoassay validation Celiac disease compliance testing

Film Properties: Gliadin vs. Glutenin

In a direct comparative study, films cast from gliadin-rich solutions showed higher elongation at break but lower tensile strength and higher water vapor permeability (WVP) than films cast from glutenin-rich solutions [1]. Gliadin films additionally disintegrated when immersed in water, whereas glutenin films maintained structural integrity [1]. Cysteine-mediated polymerization of gliadins was shown to improve water vapor resistance, achieving values close to those obtained for glutenin films, confirming the functional gap is bridgeable through disulfide crosslinking but is intrinsic to the native monomeric state of gliadins [2].

Film Mechanical & Barrier Profile
Head-to-head
Gliadin films Higher elongation at break; lower tensile strength; higher WVP; disintegrate in water
Glutenin films Lower elongation; higher tensile strength; lower WVP; water-stable
Flexibility vs. strength trade-off guides biomaterial selection; water sensitivity limits untreated gliadin.
Cysteine crosslinking can reduce WVP, bridging the gap with glutenin films.
Edible films Biodegradable packaging Protein biomaterials

Celiac Epitope Ranking: α-Gliadin Dominance

A systematic ranking of gluten T-cell epitopes triggering celiac disease, integrating clinical relevance, enzymatic digestion susceptibility, HLA-DQ binding, and T-cell activation data, produced a quantitative immunological relevance hierarchy [1]. The ranking in decreasing order of immunological relevance was: α-gliadins > ω-gliadins > hordeins (barley) > γ-gliadins ∼ avenins (oats) ∼ secalins (rye) > glutenins [1]. This places α- and ω-gliadin subclasses unequivocally above all other cereal prolamins including glutenins, which ranked lowest. In a separate study, RNAi-mediated silencing of gliadins in wheat achieved a 61.4%–81.2% reduction in gliadin content accompanied by a compensatory increase in high-molecular-weight glutenins, yet this shift yielded a ≤90% reduction in IgE reactivity in sera from wheat-dependent exercise-induced anaphylaxis patients, demonstrating that gliadins are the dominant allergenic fraction [2].

T-Cell Epitope Immunodominance
Reported rank
1α-gliadins
2ω-gliadins
3hordeins
4–6γ-gliadins, avenins, secalins
7glutenins
Highest-ranking gliadin subclasses drive celiac T-cell response; glutenin lowest — supports gliadin as key antigen source for safety evaluation.
Gliadin silencing reduced IgE reactivity ≤90% in wheat-allergic patient sera.
Celiac disease Immunogenicity ranking Food safety assessment

Intestinal Membrane Binding: Gliadin vs. Zein Peptides

Using a quantitative dot blot chemiluminescence assay, membrane-binding capacities of brush border membranes (BBM) isolated from small intestinal biopsies were compared for gliadin peptides (G XIV, G XI, and peptic-tryptic gliadin digest PT-GLI) versus a synthetic zein peptide [1]. Independent of patient group (untreated celiac, treated celiac on gluten-free diet, or controls), celiac-active gliadin peptides consistently exceeded zein peptide in membrane-binding capacity [1]. Treated celiac patients showed mean PT-GLI binding of 122.4 densitometric units/µg (95% CI 116.0–128.9) versus 108.9 (102.1–115.7) for controls, and zein peptide binding of 50.2 (38.4–61.9) versus 28.8 (13.4–44.2) for controls [1].

Intestinal BBM Binding
Head-to-head
PT-GLI (gliadin digest) 122.4 densitometric units/µg (treated celiac group)
Zein peptide 50.2 units/µg — ~59% lower binding
~2.4-fold higher membrane binding supports gliadin use in enterocyte interaction models; zein cannot substitute.
Binding hierarchy PT-GLI > G XI > G XIV > zein across all patient groups.
Peptide-membrane interaction Celiac pathogenesis Enterocyte binding

Zein-Gliadin Composite Film Flexibility

Zein-only films are inherently brittle and stiff, while gliadin-only films exhibit good extensibility but low mechanical strength [1]. The addition of gliadin to zein film-forming solutions resulted in a significant increase in strain at break of the composite films, accompanied by an increase in α-helix and β-turn secondary structure content and a decrease in β-sheet structures [1]. This demonstrates that gliadin provides a quantitatively distinct plasticizing and structural reorganization function that zein alone cannot achieve [1].

Composite Film Plasticizing
Head-to-head
Zein + gliadin Increased strain at break; higher α-helix/β-turn; reduced β-sheet
Zein alone Brittle, low strain at break
Gliadin functions as natural plasticizer via secondary structure reorganization; no other prolamin shows equivalent effect.
Eliminates need for synthetic plasticizers in all-protein flexible films.
Biopolymer composites Film flexibility Protein blending

Gliadins Application Scenarios


Gluten Detection: R5 ELISA Calibration

Given the demonstrated preferential recognition of gliadins by the R5 monoclonal antibody—the basis of the Codex Alimentarius reference method for gluten detection—gliadin is the mandatory reference material for calibrating R5-based ELISA kits [1]. Using glutenin or total gluten as a calibration standard would produce systematically inaccurate gluten quantitation due to the differential antibody affinity profiles documented in commercial assay comparisons [1]. Procurement of well-characterized gliadin reference material is therefore non-negotiable for laboratories performing gluten-free certification testing under regulatory frameworks, as any substitution compromises analytical accuracy and legal compliance [1].

Celiac & Allergy Research: T-Cell Antigen Source

The quantitative immunological ranking establishing α-gliadins as the most relevant prolamin class for celiac disease T-cell epitopes [2], combined with the finding that gliadin silencing reduces IgE reactivity by ≤90% in wheat-allergic patients [3], identifies gliadins as the essential antigen source for celiac disease T-cell stimulation assays, in vitro toxicity screening of modified wheat varieties, and allergenicity assessment of novel food proteins. No other prolamin fraction (glutenin, hordein, secalin, or avenin) can substitute because their immunological relevance is measurably lower, leading to false-negative results in safety assessments [2].

Flexible Biodegradable Film Formulation

Films cast from gliadin-rich fractions provide higher elongation at break than glutenin films, making gliadin the preferred protein for flexible edible wrap and coating applications where extensibility is critical [4]. Although gliadin films disintegrate upon water immersion, this property can be exploited for dissolvable packaging or tuned through cysteine-mediated crosslinking, which brings water vapor permeability close to that of glutenin films while retaining gliadin's flexibility advantages [5]. Procurement of gliadin rather than glutenin is indicated when the design target is film flexibility rather than tensile strength or inherent water resistance [4].

Zein-Based Composite Plasticizer

In zein-based biodegradable film development, addition of gliadin is the demonstrated method to increase strain at break and reduce brittleness through secondary structure reorganization (increased α-helix and β-turn content at the expense of β-sheet) [6]. This natural protein blending approach eliminates the need for synthetic plasticizers and is quantitatively distinct from any effect achievable with zein alone or with other cereal prolamins [6]. Procurement of gliadin is therefore essential for laboratories and manufacturers developing flexible, all-protein biodegradable materials using zein as the base polymer [6].

Application
Selection Property
Validation Focus
R5-based gluten ELISA calibration
Preferential R5 antibody recognition
Quantitation accuracy in gluten-free compliance testing
Celiac T-cell stimulation assays
Highest α/ω-gliadin epitope ranking
Immunogenicity endpoint validation; allergenicity screening
Flexible edible film & wrap development
Higher elongation at break vs. glutenin
Water vapor permeability tuning via crosslinking
Zein-based composite plasticization
α-helix/β-turn increase; β-sheet reduction
Strain-at-break improvement without synthetic plasticizers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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